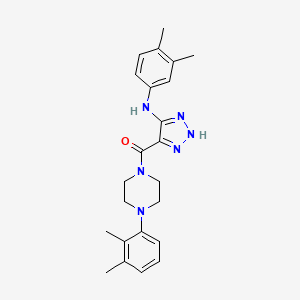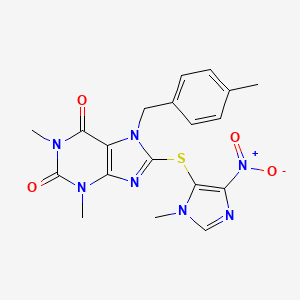
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate starting material with ethyl chloroformate in the presence of a base such as triethylamine.
Aromatic Substitution:
Formation of the But-3-enoic Acid Moiety: This step involves the formation of the double bond and the carboxylic acid group, which can be achieved through a series of reactions including aldol condensation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(ethoxycarbonyl)-4-(2-methoxyphenyl)but-3-enoic acid: Similar structure but lacks the methyl group on the aromatic ring.
(E)-3-(ethoxycarbonyl)-4-(2-methylphenyl)but-3-enoic acid: Similar structure but lacks the methoxy group on the aromatic ring.
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)pent-3-enoic acid: Similar structure but has an additional carbon in the aliphatic chain.
Uniqueness
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct properties and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C15H18O5 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
(E)-3-ethoxycarbonyl-4-(2-methoxy-5-methylphenyl)but-3-enoic acid |
InChI |
InChI=1S/C15H18O5/c1-4-20-15(18)12(9-14(16)17)8-11-7-10(2)5-6-13(11)19-3/h5-8H,4,9H2,1-3H3,(H,16,17)/b12-8+ |
Clé InChI |
YFVLHMFGZUHUCU-XYOKQWHBSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=C(C=CC(=C1)C)OC)/CC(=O)O |
SMILES canonique |
CCOC(=O)C(=CC1=C(C=CC(=C1)C)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate](/img/structure/B14110275.png)
![(3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B14110279.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14110280.png)
![(2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14110281.png)
![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14110289.png)
![N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14110296.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110298.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B14110304.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{[3-(triethoxysilyl)propyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14110313.png)
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B14110321.png)

![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110350.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14110365.png)
